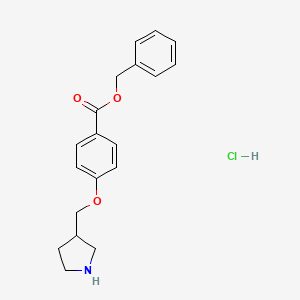![molecular formula C13H24N2O B1374629 1-[4-(Aminomethyl)piperidin-1-yl]-2-cyclopentylethanone CAS No. 1249682-72-1](/img/structure/B1374629.png)
1-[4-(Aminomethyl)piperidin-1-yl]-2-cyclopentylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Aminomethyl)piperidin-1-yl]-2-cyclopentylethanone is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing piperidine moieties are significant in the pharmaceutical industry due to their wide range of biological activities .
Scientific Research Applications
1-[4-(Aminomethyl)piperidin-1-yl]-2-cyclopentylethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for drugs targeting neurological disorders and cardiovascular diseases.
Mechanism of Action
Safety and Hazards
Future Directions
The future directions in the research of piperidine derivatives are likely to involve the development of new synthetic methods and the discovery of new pharmaceutical applications . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Preparation Methods
The synthesis of 1-[4-(Aminomethyl)piperidin-1-yl]-2-cyclopentylethanone involves several steps. One common synthetic route includes the reaction of piperidine with formaldehyde and a suitable ketone under controlled conditions. The reaction conditions typically involve the use of a solvent such as ethanol and a catalyst like hydrochloric acid. The mixture is heated to reflux, and the product is isolated through crystallization .
Industrial production methods often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
1-[4-(Aminomethyl)piperidin-1-yl]-2-cyclopentylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Comparison with Similar Compounds
1-[4-(Aminomethyl)piperidin-1-yl]-2-cyclopentylethanone can be compared with other similar compounds, such as:
4-(Aminomethyl)piperidine: This compound has a similar piperidine structure but lacks the cyclopentylethanone moiety, resulting in different chemical and biological properties.
Phenylpiperidines: These compounds contain a phenyl group attached to the piperidine ring, leading to distinct pharmacological activities.
The uniqueness of this compound lies in its specific structure, which imparts unique chemical reactivity and biological activity compared to other piperidine derivatives .
Properties
IUPAC Name |
1-[4-(aminomethyl)piperidin-1-yl]-2-cyclopentylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c14-10-12-5-7-15(8-6-12)13(16)9-11-3-1-2-4-11/h11-12H,1-10,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLHPCHEYSCROH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCC(CC2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
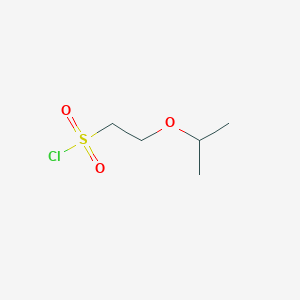
![2-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374549.png)
![3-[(4-Bromo-2-ethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374550.png)
![3-((5-Chloro-[1,1'-biphenyl]-2-yl)oxy)azetidine](/img/structure/B1374551.png)
![2-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374552.png)
![4-(2-([1,1'-Biphenyl]-2-yloxy)ethyl)piperidine hydrochloride](/img/structure/B1374557.png)
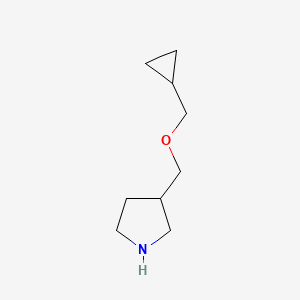
![2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374560.png)
![4-[2-([1,1'-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride](/img/structure/B1374562.png)
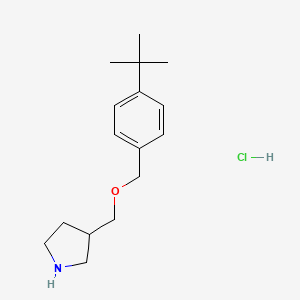
![3-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374564.png)
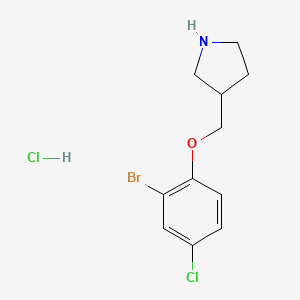
![4-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1374566.png)
